4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride
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Overview
Description
4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a methylthio group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common method includes the reaction of 3-iodo-1H-pyrazole with methylthio-substituted pyrimidine under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it valuable in the design of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functionalities.
Mechanism of Action
The mechanism by which 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The iodine atom and the methylthio group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Iodo-1H-Pyrazol-4-yl)pyrimidine: This compound is structurally similar but lacks the methylthio group.
2-(Methylthio)pyrimidine derivatives: These compounds share the methylthio group but have different substitutions on the pyrimidine ring.
Uniqueness: 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride stands out due to its combination of the iodine atom and the methylthio group, which provides unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with compounds lacking one or both of these functional groups.
Properties
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S.ClH/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9;/h2-4H,1H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUWEWGYEPEGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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